1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine

Lipophilicity ADME Lead optimisation

1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine (CAS 1447441-58-8) is a chiral, fluorinated aromatic amine with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g·mol⁻¹. The compound features a 1,2,4-trisubstituted benzene core bearing a para-difluoromethyl (–CF₂H) group and an ortho-fluorine substituent, combined with an α-branched isobutylamine side chain.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Cat. No. B12961452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C=C(C=C1)C(F)F)F)N
InChIInChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3
InChIKeyLUPXCEIEJUJKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine – Procurement-Relevant Physicochemical and Structural Baseline


1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine (CAS 1447441-58-8) is a chiral, fluorinated aromatic amine with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g·mol⁻¹ . The compound features a 1,2,4-trisubstituted benzene core bearing a para-difluoromethyl (–CF₂H) group and an ortho-fluorine substituent, combined with an α-branched isobutylamine side chain. Its computed LogP is 3.42, its topological polar surface area (TPSA) is 26.02 Ų, and it possesses three rotatable bonds . The compound is available as a racemate (CAS 1447441-58-8) and as the (S)-enantiomer (CAS 1447007-36-4), typically at ≥98% purity from specialty chemical suppliers . No ChEMBL-annotated bioactivity has been reported for this compound, and it is not referenced in any peer-reviewed publications indexed in ChEMBL [1].

Why Close Analogs of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine Cannot Be Interchanged Without Risk


Although several compounds share the 4-(difluoromethyl)phenyl or 4-(difluoromethyl)-2-fluorophenyl scaffold, seemingly minor structural variations produce quantifiable shifts in key physicochemical parameters that directly impact ADME behaviour, target engagement, and synthetic utility. The ortho-fluorine substituent in the target compound reduces computed LogP by approximately 0.28 log units relative to its des-fluoro congener, despite the addition of a halogen atom . Lengthening the α-alkyl chain from isopropyl to n-propyl (butan-1-amine analog) increases both LogP (+0.14) and rotatable bond count (+1), altering conformational flexibility and lipophilicity in opposing directions relative to lead-optimisation goals . Even regioisomeric fluorine placement (ortho vs. meta) modifies the electronic environment of the aromatic ring and the basicity of the α-amine, potentially shifting pKₐ by several tenths of a unit and altering receptor-binding pharmacophore geometry . These differences are amplified when the compound is employed as a chiral amine building block in diastereoselective synthesis or as a fragment in receptor-targeted medicinal chemistry programs, where small changes in steric bulk, hydrogen-bonding capacity, and lipophilicity can determine whether a derivative advances past the hit-to-lead stage [1].

Head-to-Head Quantitative Evidence for 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine versus Closest Analogs


LogP Reduction versus Des-Fluoro Analog: Ortho-Fluorine Lowers Lipophilicity by ΔLogP = –0.28

The target compound (CAS 1447441-58-8) exhibits a computed LogP of 3.42, whereas the des-fluoro congener 1-(4-(difluoromethyl)phenyl)-2-methylpropan-1-amine (CAS 1213382-72-9) has a computed LogP of 3.70 . This represents a ΔLogP of –0.28, meaning the addition of the ortho-fluorine atom paradoxically reduces lipophilicity, likely through intramolecular electronic effects that alter the compound's partitioning behaviour. The lower LogP may translate into improved aqueous solubility and reduced non-specific protein binding relative to the des-fluoro analog, a desirable profile for CNS drug discovery programs where excessive lipophilicity is associated with higher metabolic clearance and off-target promiscuity [1].

Lipophilicity ADME Lead optimisation

Rotatable Bond Advantage: Target Compound Has 3 Rotatable Bonds vs. 4 for the Butan-1-amine Analog

The target compound possesses 3 rotatable bonds, whereas the butan-1-amine chain analog 1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine (CAS 1447440-61-0) has 4 rotatable bonds . Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding to a macromolecular target, based on established free-energy perturbation analyses [1]. The isopropyl α-branch in the target compound restricts conformational freedom relative to the linear n-propyl chain, potentially yielding a more favourable binding entropy profile.

Conformational flexibility Entropy Binding affinity

Chiral Availability: Both Racemate and (S)-Enantiomer Are Commercially Accessible at ≥98% Purity

The target compound is commercially procurable as both the racemic mixture (CAS 1447441-58-8, purity ≥98%) and the single (S)-enantiomer (CAS 1447007-36-4, purity ≥98%) . In contrast, the des-fluoro analog is predominantly available as the (R)- or (S)-enantiomer (CAS 1213382-72-9 and 1213868-94-0 respectively) with the racemate being less commonly catalogued. For programs requiring stereochemical SAR exploration, the availability of both racemate and enantiopure forms from a single supplier simplifies procurement logistics and ensures batch-to-batch consistency in stereochemical purity .

Chiral purity Enantioselective synthesis Procurement

Predicted Amine Basicity: pKₐ ≈ 8.5–8.6 Places the Compound in a Favorable Range for CNS Target Engagement

Although experimental pKₐ data for the target compound itself have not been reported, structurally analogous 4-(difluoromethyl)-2-fluorophenyl amines with α-alkyl substitution exhibit predicted pKₐ values in the range of 8.48–8.58 . This is approximately 0.3–0.5 log units lower than the corresponding des-fluoro phenyl analogues (predicted pKₐ ≈ 8.8–9.1) , reflecting the electron-withdrawing effect of the ortho-fluorine substituent. A reduced amine basicity correlates with a higher fraction of neutral (unionised) species at physiological pH (7.4), which can enhance passive membrane permeability and blood-brain barrier penetration – a critical consideration for CNS-targeted programs [1].

Amine basicity pKa CNS drug design

Optimal Research and Procurement Scenarios for 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity (LogP 3.4 vs. 3.7 for Des-Fluoro Analog)

Fragment libraries for CNS or metabolic disease targets benefit from compounds with LogP values in the 1–4 range. The target compound's LogP of 3.42 positions it favourably relative to the des-fluoro analog (LogP = 3.70 ), offering a 0.28 log unit improvement in predicted solubility and a reduced risk of promiscuous binding. Procurement of the racemate for initial fragment screening, followed by the (S)-enantiomer for hit confirmation, is supported by commercial availability of both forms at ≥98% purity .

Chiral Amine Building Block for Diastereoselective Synthesis of Melanocortin Receptor Ligands

The α-chiral amine centre and the ortho-fluorine substituent create a stereochemically defined, electron-deficient aromatic scaffold suitable for elaboration into melanocortin-4 receptor (MC4R) modulators. Although no direct MC4R binding data exist for this compound, structurally related 4-(difluoromethyl)phenyl amines have been claimed in Pfizer MC4R antagonist patents [1]. The commercial availability of the (S)-enantiomer (CAS 1447007-36-4) at ≥98% purity enables enantioselective SAR exploration without requiring in-house chiral resolution.

Conformationally Restricted Scaffold with Lower Rotatable Bond Count for Lead Optimisation

The target compound's three rotatable bonds confer a lower conformational entropy penalty upon target binding compared to the four-rotatable-bond butan-1-amine analog (CAS 1447440-61-0) . This property is advantageous in fragment merging or scaffold hopping campaigns where maintaining ligand efficiency (LE > 0.3 kcal·mol⁻¹ per heavy atom) is critical for progression. The isopropyl α-branch also provides steric bulk that can be exploited for subtype selectivity within GPCR or enzyme target families.

pKₐ-Driven CNS Penetration Optimisation in Neurological Disease Programs

With a predicted amine pKₐ of approximately 8.5–8.6 , the compound is expected to exist substantially in the neutral form at physiological pH (7.4), facilitating passive diffusion across the blood-brain barrier. This predicted property, combined with a TPSA of 26.02 Ų – well below the commonly cited CNS cutoff of <70 Ų – makes the scaffold an attractive starting point for medicinal chemistry programs targeting neurological or psychiatric indications where CNS exposure is a prerequisite for efficacy [2].

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